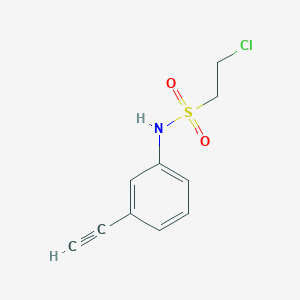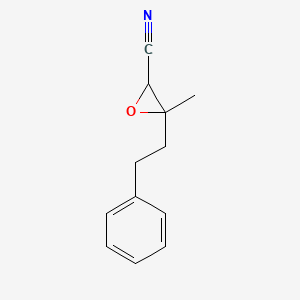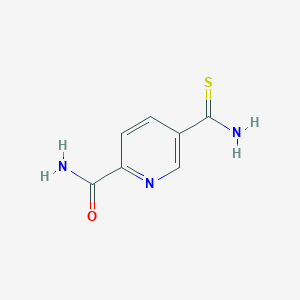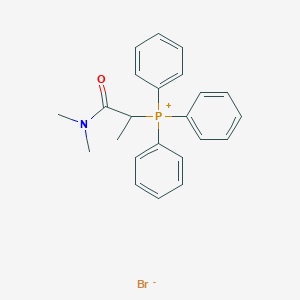
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C10H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a chloro group and an ethynylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-ethynylaniline: This can be achieved by the Sonogashira coupling reaction between 3-iodoaniline and acetylene in the presence of a palladium catalyst.
Formation of 2-chloroethanesulfonyl chloride: This intermediate can be synthesized by the chlorination of ethanesulfonyl chloride.
Coupling Reaction: The final step involves the reaction between 3-ethynylaniline and 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Applications De Recherche Scientifique
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethynyl group can participate in π-π interactions with aromatic residues, further stabilizing the binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(3-phenyl)ethane-1-sulfonamide
- 2-Chloro-N-(3-ethynylphenyl)propane-1-sulfonamide
- 2-Bromo-N-(3-ethynylphenyl)ethane-1-sulfonamide
Uniqueness
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is unique due to the presence of both a chloro group and an ethynyl group, which confer distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H10ClNO2S |
|---|---|
Poids moléculaire |
243.71 g/mol |
Nom IUPAC |
2-chloro-N-(3-ethynylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H10ClNO2S/c1-2-9-4-3-5-10(8-9)12-15(13,14)7-6-11/h1,3-5,8,12H,6-7H2 |
Clé InChI |
ORDXMPHCKBSKBR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)NS(=O)(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)







![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)



